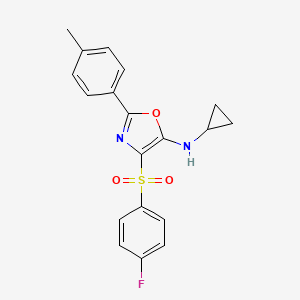
N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine is a useful research compound. Its molecular formula is C19H17FN2O3S and its molecular weight is 372.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine, identified by its CAS number 862760-93-8, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H17FN2O3S with a molecular weight of 372.4 g/mol. Its structure features a sulfonyl group, a cyclopropylamine moiety, and a tolyl group, which contribute to its unique chemical properties and biological activities .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Oxazole Formation : The oxazole ring is synthesized through the cyclization of suitable precursors, such as β-ketoesters or β-diketones, with amines under acidic conditions.
- Cyclopropylamine Addition : The cyclopropylamine group is introduced via nucleophilic substitution.
- Tolyl Group Introduction : The tolyl group is added through Friedel-Crafts acylation with p-tolyl chloride in the presence of a Lewis acid catalyst.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The compound demonstrated significant activity, particularly against Gram-positive bacteria, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, suggesting its viability for further development .
Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays, including DPPH and ABTS methods. Results showed that it exhibited moderate antioxidant activity, with DPPH inhibition rates indicating its ability to scavenge free radicals effectively. This property may contribute to its therapeutic effects in oxidative stress-related diseases .
The biological activity of this compound is believed to involve interactions with specific molecular targets within pathogens or cells. The sulfonyl group may facilitate nucleophilic attack mechanisms, while the cyclopropyl moiety could enhance binding affinity through non-covalent interactions such as hydrogen bonding .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study, this compound exhibited an MIC of 8 µg/mL against Staphylococcus aureus, outperforming several other synthesized derivatives in the same class .
- Antioxidant Evaluation : In antioxidant assays, the compound showed a DPPH inhibition percentage of approximately 30%, indicating promising antioxidant properties that could be beneficial in preventing cellular damage caused by oxidative stress .
Summary Table of Biological Activities
特性
IUPAC Name |
N-cyclopropyl-4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-12-2-4-13(5-3-12)17-22-19(18(25-17)21-15-8-9-15)26(23,24)16-10-6-14(20)7-11-16/h2-7,10-11,15,21H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLPZZFKICNMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













